

# A Technical Guide to the Spectroscopic Analysis of Dodeca-3,9-diyne

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## Compound of Interest

Compound Name: 3,9-Dodecadiyne

Cat. No.: B1329876

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This technical guide provides a comprehensive overview of the spectroscopic data for dodeca-3,9-diyne, a linear diyne of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in further research and development.

## Spectroscopic Data Summary

The empirical formula for dodeca-3,9-diyne is  $C_{12}H_{18}$ , with a molecular weight of 162.27 g/mol .  
[1] Its structure consists of a twelve-carbon chain with two internal triple bonds located at the 3rd and 9th positions. This symmetrical structure dictates a relatively simple spectroscopic signature.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For dodeca-3,9-diyne, both  $^1H$  and  $^{13}C$  NMR provide key structural information.

Table 1:  $^1H$  NMR Spectroscopic Data for Dodeca-3,9-diyne

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.14	Quartet	4H	-CH <sub>2</sub> -C≡
~1.52	Sextet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -C≡
~1.40	Sextet	4H	≡C-CH <sub>2</sub> -CH <sub>2</sub> -
~1.00	Triplet	6H	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Dodeca-3,9-diyne

Chemical Shift (ppm)	Carbon Type	Assignment
~80.5	Quaternary	C≡C
~30.8	Methylene	≡C-CH <sub>2</sub> -
~22.4	Methylene	-CH <sub>2</sub> -CH <sub>3</sub>
~14.2	Methylene	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~12.5	Methyl	-CH <sub>3</sub>

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, and are particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for Dodeca-3,9-diyne

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2965	Strong	C-H stretch (sp <sup>3</sup> )
~2935	Strong	C-H stretch (sp <sup>3</sup> )
~2875	Strong	C-H stretch (sp <sup>3</sup> )
~2230	Weak	C≡C stretch (internal alkyne)
~1460	Medium	C-H bend (CH <sub>2</sub> )
~1375	Medium	C-H bend (CH <sub>3</sub> )

Table 4: Raman Spectroscopic Data for Dodeca-3,9-diyne

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930	Strong	C-H stretch (sp <sup>3</sup> )
~2290	Very Strong	C≡C stretch (symmetric)
~2230	Strong	C≡C stretch (asymmetric)
~1445	Medium	C-H bend (CH <sub>2</sub> )

## Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for obtaining high-quality spectra of dodeca-3,9-diyne.

- **Sample Preparation:** A solution of dodeca-3,9-diyne is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). A common internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer, such as a Varian A-60D or a modern equivalent (e.g., Bruker Avance series at 400 MHz or higher), is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:**

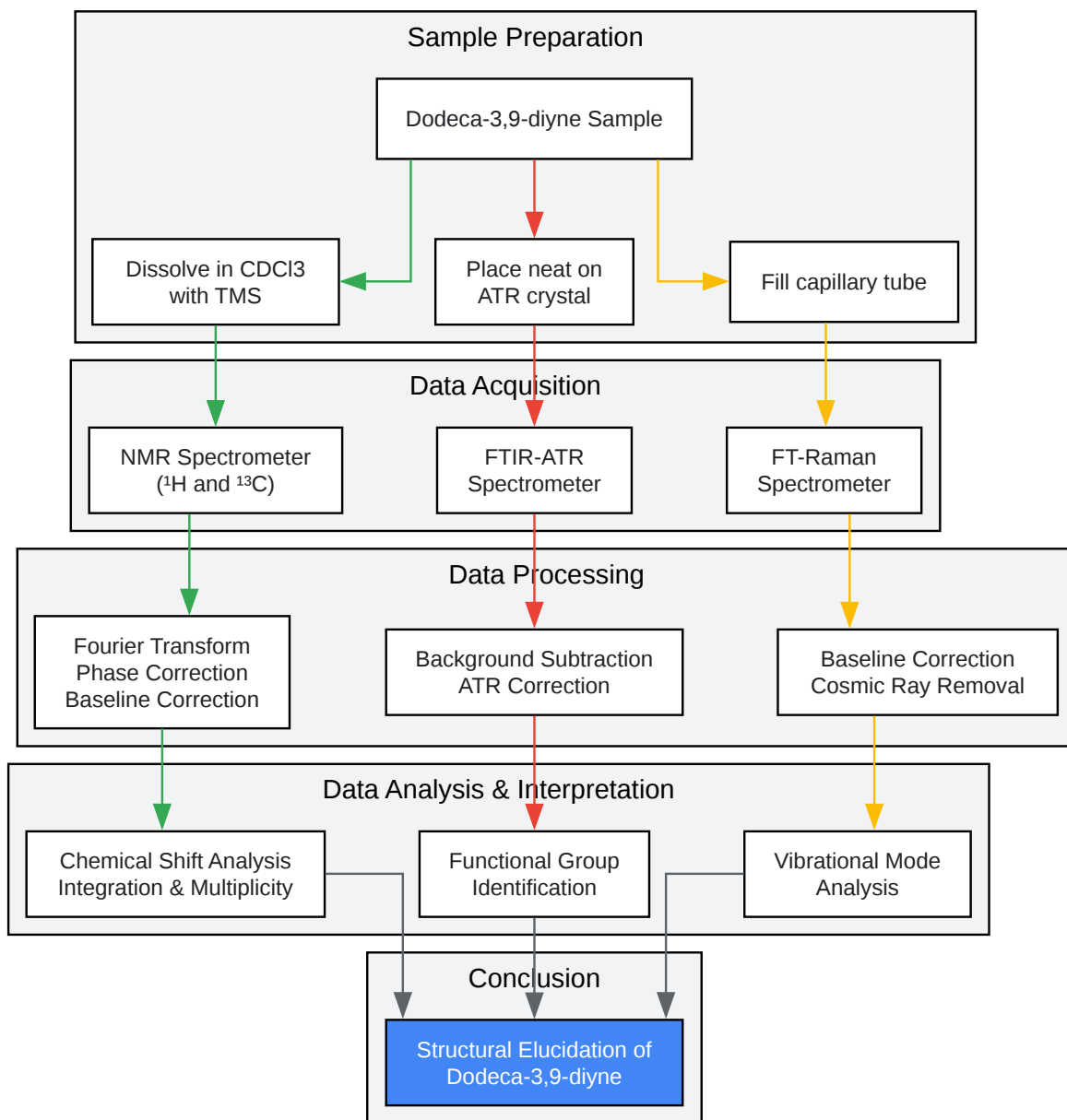
- The sample is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse experiment is performed.
- Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled <sup>13</sup>C NMR spectrum is acquired.
  - A standard pulse program with proton decoupling (e.g., zgpg30) is used.
  - A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of <sup>13</sup>C and its smaller gyromagnetic ratio.
  - A relaxation delay of 2-5 seconds is used to ensure quantitative signal integration, especially for quaternary carbons.
- Sample Preparation: As dodeca-3,9-diyne is a liquid at room temperature, it can be analyzed neat. A drop of the liquid is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is applied to the crystal, ensuring good contact.
  - The sample spectrum is recorded.

- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400  $\text{cm}^{-1}$ ).
- Typically, 16-32 scans are co-added and averaged to obtain a high-quality spectrum.
- Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
- Instrumentation: A Fourier-Transform (FT) Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is employed. A near-infrared laser (e.g., 1064 nm) is commonly used to minimize fluorescence.
- Data Acquisition:
  - The sample is placed in the sample holder and the laser is focused on the liquid.
  - The spectrum is acquired over a range of Raman shifts (e.g., 3500-100  $\text{cm}^{-1}$ ).
  - A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample's Raman scattering cross-section and the laser power.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like dodeca-3,9-diyne.

## General Spectroscopic Analysis Workflow



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## References

- 1. 3,9-Dodecadiyne | C<sub>12</sub>H<sub>18</sub> | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
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